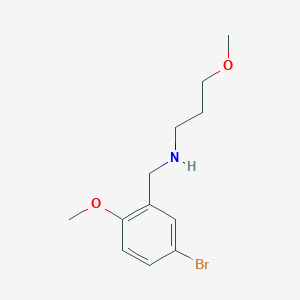![molecular formula C11H20N2O3 B262106 2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOA-728 or 728 Compound and is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of MOA-728 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the neuroprotective effects observed.
Biochemical and Physiological Effects:
MOA-728 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of neuronal activity. Additionally, MOA-728 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using MOA-728 in scientific research is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to have a range of potential therapeutic applications. However, a limitation of using MOA-728 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Future Directions
There are several potential future directions for research on MOA-728. One area of interest is its potential use in treating drug addiction and depression. Additionally, further research is needed to fully understand its mechanism of action and the extent of its neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of MOA-728 that may have even greater therapeutic potential.
Synthesis Methods
The synthesis of 2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate involves the reaction of 3-methyl-1-butanol with piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with acetic anhydride to form the final compound.
Scientific Research Applications
MOA-728 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MOA-728 has been studied for its potential use in treating drug addiction and depression.
properties
Product Name |
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)3-5-13-6-4-12-11(16)9(13)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) |
InChI Key |
YQJBOZOURRLWKG-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)O |
Canonical SMILES |
CC(C)CC[NH+]1CCNC(=O)C1CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
